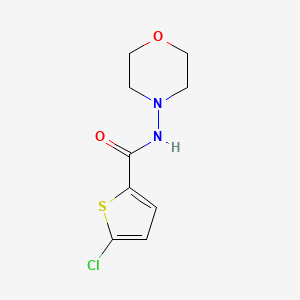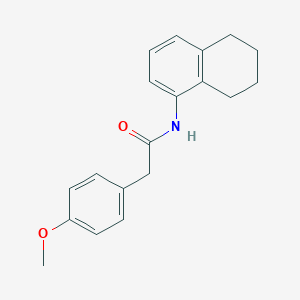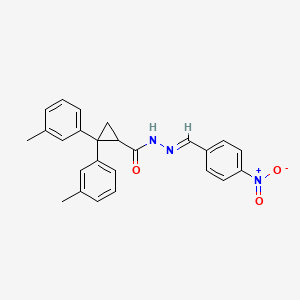
5-chloro-N-4-morpholinyl-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-4-morpholinyl-2-thiophenecarboxamide, also known as ABT-639, is a potent and selective T-type calcium channel blocker. It has been the subject of numerous scientific studies due to its potential use in treating various diseases and disorders.
Mechanism of Action
5-chloro-N-4-morpholinyl-2-thiophenecarboxamide is a potent and selective T-type calcium channel blocker. T-type calcium channels are involved in the regulation of neuronal excitability and are believed to play a role in the pathogenesis of various neurological disorders. By blocking T-type calcium channels, 5-chloro-N-4-morpholinyl-2-thiophenecarboxamide reduces the excitability of neurons, which can help to alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects:
5-chloro-N-4-morpholinyl-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. It has also been shown to reduce pain in animal models of neuropathic pain. In addition, 5-chloro-N-4-morpholinyl-2-thiophenecarboxamide has been shown to have anxiolytic effects in animal models of anxiety.
Advantages and Limitations for Lab Experiments
One advantage of using 5-chloro-N-4-morpholinyl-2-thiophenecarboxamide in lab experiments is its potency and selectivity as a T-type calcium channel blocker. This allows researchers to study the specific role of T-type calcium channels in various physiological and pathological processes. One limitation of using 5-chloro-N-4-morpholinyl-2-thiophenecarboxamide in lab experiments is its potential toxicity. While 5-chloro-N-4-morpholinyl-2-thiophenecarboxamide has been shown to be safe in animal models, further studies are needed to determine its safety in humans.
Future Directions
There are a number of future directions for research on 5-chloro-N-4-morpholinyl-2-thiophenecarboxamide. One area of interest is its potential use in the treatment of epilepsy. Further studies are needed to determine the optimal dosage and duration of treatment for 5-chloro-N-4-morpholinyl-2-thiophenecarboxamide in epilepsy patients. Another area of interest is its potential use in the treatment of neuropathic pain. Further studies are needed to determine the efficacy of 5-chloro-N-4-morpholinyl-2-thiophenecarboxamide in human patients with neuropathic pain. Finally, further studies are needed to determine the safety and efficacy of 5-chloro-N-4-morpholinyl-2-thiophenecarboxamide in humans with various neurological disorders.
Synthesis Methods
5-chloro-N-4-morpholinyl-2-thiophenecarboxamide can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-thiophenecarboxylic acid with morpholine to form the intermediate 5-chloro-2-thiophenecarboxylic acid morpholine salt. This intermediate is then reacted with thionyl chloride to produce the corresponding acid chloride, which is then reacted with 4-morpholin-4-yl-2-thiophenecarboxamide to yield 5-chloro-N-4-morpholinyl-2-thiophenecarboxamide.
Scientific Research Applications
5-chloro-N-4-morpholinyl-2-thiophenecarboxamide has been the subject of numerous scientific studies due to its potential use in treating various diseases and disorders. It has been shown to have potential therapeutic applications in the treatment of epilepsy, neuropathic pain, anxiety, and other neurological disorders.
properties
IUPAC Name |
5-chloro-N-morpholin-4-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c10-8-2-1-7(15-8)9(13)11-12-3-5-14-6-4-12/h1-2H,3-6H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCDWMCWGSUMCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-nitrobenzaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5861332.png)
![4-bromo-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5861358.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B5861368.png)
![4-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B5861377.png)


![3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5861390.png)


![N-[4-(diethylamino)-3-methylphenyl]-2-methoxybenzamide](/img/structure/B5861416.png)

![2-(4-nitrophenyl)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5861420.png)